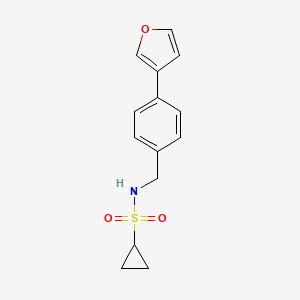

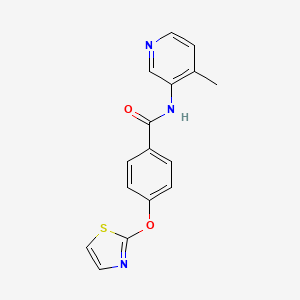

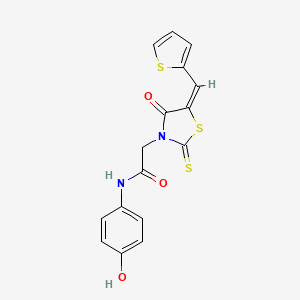

N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide is a compound that can be presumed to have a furan ring attached to a benzyl group, which is further linked to a cyclopropane ring bearing a sulfonamide functional group. While the specific compound is not directly studied in the provided papers, similar compounds with furan rings and sulfonamide groups have been synthesized and characterized, indicating the relevance of these structural motifs in chemical research .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves multi-step reactions. For instance, the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid and related compounds was achieved by a two-step reaction, which suggests that a similar approach might be applicable for synthesizing N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide . Additionally, asymmetric cyclopropanation methods have been developed using rhodium(II) catalysis, which could potentially be adapted for the synthesis of cyclopropane-containing sulfonamides .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide has been elucidated using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction . Density functional theory (DFT) calculations are often used to predict and confirm the molecular geometry, as seen in the studies of related sulfonamide compounds .

Chemical Reactions Analysis

While the specific chemical reactions of N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide are not detailed in the provided papers, the reactivity of the furan ring and the sulfonamide group in similar compounds has been extensively studied. The furan ring can participate in various organic reactions due to its aromatic and electron-rich nature, while the sulfonamide group is known for its stability and ability to engage in hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide, such as their electrostatic potential, frontier molecular orbitals, and thermal stability, have been investigated using DFT and thermal analysis techniques . These studies provide insights into the stability, electronic structure, and potential reactivity of the compounds, which could be extrapolated to N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide.

Applications De Recherche Scientifique

Synthetic Applications

One area of research focuses on the synthesis and docking studies of new diaryl furan derivatives, including analogs similar to N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide. These compounds have been designed and docked against homology models of human enzymes involved in the inflammatory pathway, such as cyclooxygenase-2 (COX-2), lipoxygenase, and thromboxane synthase. This research aims to develop potent anti-inflammatory and antithrombotic drugs. Docking studies revealed that diaryl furan molecules exhibit good binding affinity towards mouse COX-2 and are likely to have superior thromboxane synthase and COX-2 selectivity (Sekhar et al., 2009).

Catalytic Reactions

Research into catalytic reactions involving cyclopropanes has shown significant interest in the synthesis of γ-benzo[b]furanyl malonates through the Friedel-Crafts alkylation of benzo[b]furan with activated cyclopropanes. These reactions, catalyzed by calcium(II) complexes, proceed with complete regioselectivity and yield a variety of functionally diverse molecules, demonstrating the utility of cyclopropanes in constructing complex molecular architectures (Maloney et al., 2018).

Enzyme Inhibition Studies

In the realm of biochemical research, aromatic sulfonamide inhibitors, which are structurally related to N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide, have been investigated for their inhibitory activity against carbonic anhydrase isoenzymes. These studies aim to identify new therapeutic agents by exploring the inhibitory effects of sulfonamide derivatives on enzyme activity, offering insights into the design of enzyme inhibitors with potential medical applications (Supuran et al., 2013).

Cyclopropanation Reactions

Another study focuses on the catalytic, enantioselective cyclopropanation of allylic alcohols using bis(iodomethyl)zinc, showcasing the versatility of cyclopropanes in synthetic chemistry. This research highlights the critical experimental conditions for achieving high stereoselectivity in the formation of cyclopropane derivatives, providing a foundation for the synthesis of complex organic molecules with precise control over their stereochemistry (Denmark & O'connor, 1997).

Propriétés

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c16-19(17,14-5-6-14)15-9-11-1-3-12(4-2-11)13-7-8-18-10-13/h1-4,7-8,10,14-15H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTONFZDFDGCIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine](/img/structure/B3011865.png)

![2-Boc-2-azaspiro[4.5]decane-6-amine](/img/structure/B3011871.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B3011883.png)

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B3011885.png)